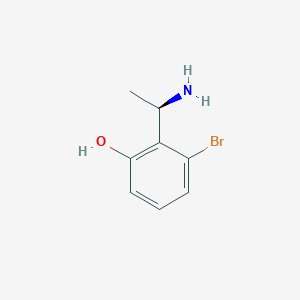

(R)-2-(1-Aminoethyl)-3-bromophenol

Description

(R)-2-(1-Aminoethyl)-3-bromophenol is a chiral aromatic compound featuring a phenol core substituted with a bromine atom at the 3-position and an (R)-configured 1-aminoethyl group at the 2-position. This structure confers unique steric and electronic properties, making it a molecule of interest in asymmetric synthesis, pharmaceutical intermediates, and materials science. The bromine substituent enhances electrophilic reactivity, while the chiral aminoethyl group enables stereoselective interactions, critical for applications in catalysis or drug design.

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-[(1R)-1-aminoethyl]-3-bromophenol |

InChI |

InChI=1S/C8H10BrNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3/t5-/m1/s1 |

InChI Key |

PFHXRVCVKNKTBY-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC=C1Br)O)N |

Canonical SMILES |

CC(C1=C(C=CC=C1Br)O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

(R)-2-(1-Aminoethyl)-3-bromophenol: undergoes various types of chemical reactions:

Oxidation: Oxidation reactions can convert the amino group to an amine oxide.

Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different derivative.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Utilizing nucleophiles like sodium azide (NaN3) or alkyl halides.

Major Products Formed:

Amine Oxides: Resulting from oxidation reactions.

Hydrogenated Derivatives: Formed through reduction reactions.

Substituted Phenols: Produced from nucleophilic substitution reactions.

Scientific Research Applications

(R)-2-(1-Aminoethyl)-3-bromophenol: has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Applied in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: Interacts with enzymes, receptors, or other biomolecules.

Pathways Involved: Influences biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (R)-2-(1-Aminoethyl)-3-bromophenol, a comparative analysis is conducted with three structurally related compounds:

(R)-2-(1-Aminoethyl)phenol

- Structure : Lacks the 3-bromo substituent present in the target compound.

- Applications : Used as a chiral building block in organic synthesis. lists this compound in a catalog, indicating commercial availability for research purposes .

- Key Difference: The bromine in this compound increases molecular weight (~215 g/mol vs. ~151 g/mol for the non-brominated analog) and may enhance steric hindrance or halogen-bonding interactions.

4-(2-Aminoethyl)morpholine

- Structure: Contains a morpholine ring (oxygen and nitrogen heterocycle) instead of a phenol group.

- Physical Properties : Molecular weight 130.18 g/mol; melting point 24°C; classified as hazardous (危) due to flammability and reactivity .

- Applications: Likely used in polymer chemistry or as a ligand. The morpholine ring provides distinct solubility and coordination properties compared to the phenolic hydroxyl group.

- Key Difference: The aromaticity and Br substituent in this compound enable π-π stacking and electrophilic reactions absent in morpholine derivatives.

Tert-Butyl 2-(1-Aminoethyl)piperidine-1-carboxylate

- Structure : Features a piperidine ring (six-membered amine heterocycle) with a tert-butoxycarbonyl (Boc) protecting group.

- Safety Data : Classified as hazardous (95% purity); causes skin/eye irritation and respiratory distress upon exposure .

- Applications: Likely employed in peptide synthesis or medicinal chemistry. The Boc group enhances stability during synthetic steps, unlike the unprotected aminoethyl group in the target compound.

Research Findings and Limitations

- Stereochemical Considerations : highlights the importance of chirality assessment in such compounds. The (R)-configuration in the target compound may influence its enantioselective behavior, as demonstrated by parameters like Rogers’ η and Flack’s x for polarity estimation .

- Synthetic Challenges: Bromination of phenolic derivatives often requires controlled conditions to avoid over-halogenation. The presence of bromine may complicate purification due to increased molecular weight and polarity.

- Data Gaps: Specific toxicity, stability, and spectroscopic data (e.g., NMR, HPLC) for this compound are absent in the provided evidence. Further experimental studies are needed to validate inferred properties.

Preparation Methods

Diastereomeric Salt Formation

Racemic 2-(1-Aminoethyl)-3-bromophenol is treated with a chiral resolving agent, such as (R,R)-tartaric acid, to form diastereomeric salts. These salts exhibit differential solubility in solvents like ethanol or toluene, enabling selective crystallization. For instance, a protocol adapted from brominated phenylpropionic acid syntheses employs toluene as the solvent, achieving a 67% yield of the (R)-enantiomer after two recrystallizations. The resolved amine is then regenerated via basification with potassium hydroxide.

Chromatographic Separation

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) offers a direct route for enantiomer separation. While this method avoids the need for derivatization, it is less practical for industrial-scale production due to high costs and lower throughput.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides enantioselective routes to the target compound, often leveraging chiral catalysts or auxiliaries.

Catalytic Asymmetric Hydrogenation

A ketone precursor, 2-(1-Ketoethyl)-3-bromophenol, undergoes hydrogenation in the presence of a chiral ruthenium catalyst (e.g., Ru-BINAP). This method achieves enantiomeric excess (ee) values exceeding 90%, as demonstrated in analogous bromophenol syntheses. Reaction conditions typically involve 50–100 bar H₂ pressure and temperatures of 40–60°C.

Chiral Pool Synthesis

D-Phenylalanine serves as a chiral starting material in related brominated compounds. For this compound, reductive amination of 3-bromo-2-acetylphenol with (R)-α-methylbenzylamine could introduce the chiral center. Subsequent hydrogenolysis removes the benzyl group, yielding the target amine.

Biocatalytic Methods

Enzymatic strategies offer sustainable and selective pathways.

Transaminase-Catalyzed Amination

ω-Transaminases convert 2-(1-Ketoethyl)-3-bromophenol to the (R)-amine using alanine as an amine donor. A study on similar substrates reported >99% ee and 85% yield under optimized pH (7.5–8.5) and temperature (30–37°C) conditions. Immobilized enzymes enhance reusability, critical for cost-effective production.

Reductive Aminase Engineering

Recent advances in directed evolution have produced reductive aminases capable of coupling ketones with ammonia. For example, the enzyme AspRedAm catalyzes the conversion of 2-(1-Ketoethyl)-3-bromophenol to the (R)-amine with 95% conversion in 24 hours.

Industrial-Scale Production Techniques

Industrial methods prioritize yield, scalability, and minimal waste.

Continuous Flow Synthesis

A continuous flow system integrates bromination, alkylation, and amination steps. Using microreactors, 3-bromophenol reacts with ethylene oxide under acidic conditions to form 2-(1-Hydroxyethyl)-3-bromophenol, which is subsequently aminated with ammonia and a Raney nickel catalyst. This method achieves 80% overall yield with a residence time of 20 minutes.

Solvent Optimization

Toluene and xylene are preferred solvents for large-scale reactions due to their low cost and ease of azeotropic water removal. In one patent-derived protocol, azeotropic distillation with toluene reduces reaction time by 30% compared to batch processes.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Bromine Reactivity

The electron-withdrawing bromine atom can deactivate electrophilic aromatic substitution. Friedel-Crafts alkylation thus requires Lewis acids like AlCl₃, as seen in diaryl methane syntheses. Alternatively, Ullmann coupling with a protected aminoethyl halide introduces the side chain without ring deactivation.

Enantiomer Stability

Racemization during work-up is minimized by maintaining pH < 3 or > 10 and avoiding high temperatures. Industrial protocols often isolate the amine as a stable hydrochloride salt.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective preparation of (R)-2-(1-Aminoethyl)-3-bromophenol?

- Methodology : Asymmetric synthesis using chiral auxiliaries or catalytic methods is critical. For example, chiral reduction of a ketone intermediate (e.g., 3-bromoacetophenone derivatives) using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic transamination (ω-transaminase) can yield the desired (R)-enantiomer. Methyl or tert-butyl protection of the phenol group may prevent side reactions during synthesis .

- Key Steps :

Bromination of phenol derivatives at the meta-position.

Introduction of the aminoethyl group via reductive amination or nucleophilic substitution.

Chiral resolution using chiral HPLC or enzymatic methods to ensure >95% enantiomeric excess (ee) .

Q. How can researchers validate the enantiomeric purity and structural integrity of this compound?

- Analytical Techniques :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers.

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine at C3, aminoethyl at C2).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHBrNO) .

Advanced Research Questions

Q. What are the challenges in designing kinetic studies for enzyme interactions with this compound?

- Experimental Design :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (K) with target enzymes (e.g., Rho-kinase or myosin phosphatase).

- Monitor pH-dependent stability of the compound, as the phenol group may ionize under physiological conditions, altering binding kinetics .

- Data Interpretation : Account for competitive inhibition by structurally similar compounds (e.g., 3-bromo-2-aminophenol derivatives) using Lineweaver-Burk plots .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

- Comparative Analysis :

- Replace bromine with fluorine or chlorine to assess changes in lipophilicity (logP) and receptor binding. For example, (R)-2-(1-Aminoethyl)-4-fluorophenol shows higher blood-brain barrier permeability than brominated analogs .

- Use molecular docking simulations (AutoDock Vina) to predict interactions with active sites, focusing on halogen bonding with residues like tyrosine or histidine .

- Synthetic Strategy : Ortho-bromination may sterically hinder enzyme access, reducing activity compared to meta-substituted derivatives .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

- Process Optimization :

- Employ low-temperature reactions (<0°C) during amide coupling or reductive amination steps.

- Use chiral ionic liquids or immobilized enzymes (e.g., ω-transaminase on silica gel) to enhance stereochemical control .

- Quality Control : Monitor ee at each synthetic step via circular dichroism (CD) spectroscopy or chiral GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.